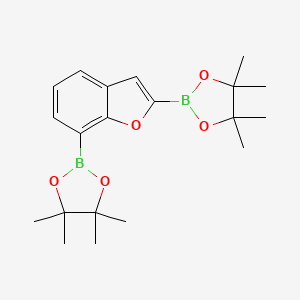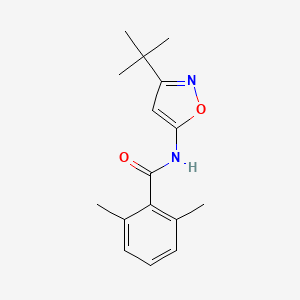
3-(Quinolin-3-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-3-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological and pharmacological activities . The presence of the benzaldehyde group adds further reactivity to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of 3-(Quinolin-3-YL)benzaldehyde may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Quinolin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 3-(Quinolin-3-YL)benzoic acid.
Reduction: 3-(Quinolin-3-YL)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-(Quinolin-3-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Quinolin-3-YL)benzaldehyde is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzymes involved in critical cellular pathways, leading to cell death or growth inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinoline-3-carbaldehyde: Similar structure but lacks the benzene ring, making it less versatile in certain reactions.
3-(Quinolin-2-YL)benzaldehyde: Positional isomer with different reactivity and biological properties.
Uniqueness
3-(Quinolin-3-YL)benzaldehyde is unique due to the presence of both the quinoline ring and the benzaldehyde group, which confer a combination of reactivity and biological activity not found in simpler analogs . This makes it a valuable compound for both synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C16H11NO |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H |
Clé InChI |
KHYKNQBXEHSARJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)







![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)



